molecular formula C9H5ClN2O2 B13008852 2-Chloroquinazoline-7-carboxylic acid

2-Chloroquinazoline-7-carboxylic acid

Katalognummer: B13008852
Molekulargewicht: 208.60 g/mol
InChI-Schlüssel: IXPMSRUXZSILLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloroquinazoline-7-carboxylic acid is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used in various therapeutic applications. The structure of this compound consists of a quinazoline ring substituted with a chlorine atom at the 2-position and a carboxylic acid group at the 7-position .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloroquinazoline-7-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of anthranilic acid derivatives with appropriate reagents. For instance, the reaction of 2-chloroaniline with carbon dioxide under high pressure and temperature can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloroquinazoline-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted quinazoline derivatives.

    Oxidation Products: Quinazoline-7-carboxylic acid derivatives.

    Reduction Products: 2-Chloroquinazoline.

Wirkmechanismus

The mechanism of action of 2-Chloroquinazoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit kinase activity, which is crucial for cell signaling and proliferation . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Chloroquinazoline-7-carboxylic acid is unique due to the presence of both the chlorine atom and the carboxylic acid group, which confer specific chemical reactivity and biological activity. This combination allows for diverse modifications and applications in various fields .

Eigenschaften

Molekularformel

C9H5ClN2O2

Molekulargewicht

208.60 g/mol

IUPAC-Name

2-chloroquinazoline-7-carboxylic acid

InChI

InChI=1S/C9H5ClN2O2/c10-9-11-4-6-2-1-5(8(13)14)3-7(6)12-9/h1-4H,(H,13,14)

InChI-Schlüssel

IXPMSRUXZSILLJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=CN=C(N=C2C=C1C(=O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.